Cas no 2138175-02-5 (2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-)

2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-
-
- インチ: 1S/C10H9NO5S/c1-17(14,15)9-6-3-2-5(11)4-7(6)16-8(9)10(12)13/h2-4H,11H2,1H3,(H,12,13)
- InChIKey: RTAOYCSCSQJTHQ-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(N)=CC=C2C(S(C)(=O)=O)=C1C(O)=O
2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361119-5.0g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 5.0g |
$8790.0 | 2025-03-18 | |
Enamine | EN300-361119-1.0g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 1.0g |
$3031.0 | 2025-03-18 | |
Enamine | EN300-361119-10.0g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 10.0g |
$13032.0 | 2025-03-18 | |
Enamine | EN300-361119-0.05g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 0.05g |
$2545.0 | 2025-03-18 | |
Enamine | EN300-361119-0.1g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 0.1g |
$2668.0 | 2025-03-18 | |
Enamine | EN300-361119-0.25g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 0.25g |
$2789.0 | 2025-03-18 | |
Enamine | EN300-361119-0.5g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 0.5g |
$2910.0 | 2025-03-18 | |
Enamine | EN300-361119-2.5g |
6-amino-3-methanesulfonyl-1-benzofuran-2-carboxylic acid |
2138175-02-5 | 95.0% | 2.5g |
$5940.0 | 2025-03-18 |
2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- 関連文献
-
1. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
4. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lyudmila G. Kuz’mina,Artem I. Vedernikov,Natalia A. Lobova,Andrei V. Churakov,Judith A. K. Howard,Michael V. Alfimov,Sergey P. Gromov New J. Chem., 2007,31, 980-994
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-に関する追加情報
2-Benzofurancarboxylic Acid, 6-Amino-3-(Methylsulfonyl)-: A Comprehensive Overview
2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-, also known by its CAS registry number 2138175-02-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzofuran derivatives, which have been extensively studied due to their unique structural features and potential applications in drug discovery and materials science.
The molecular structure of 2-benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- comprises a benzofuran ring system with a carboxylic acid group at position 2, an amino group at position 6, and a methylsulfonyl group at position 3. The presence of these functional groups imparts the compound with versatile chemical properties, making it a valuable substrate for various synthetic transformations and biological evaluations.
Recent studies have highlighted the potential of this compound as a precursor for the development of bioactive molecules. For instance, researchers have explored its role in the synthesis of novel antibiotics and anticancer agents. The amino group at position 6 serves as a reactive site for further functionalization, enabling the attachment of various bioactive moieties. Similarly, the methylsulfonyl group at position 3 contributes to the compound's stability and solubility, which are critical factors in drug design.
In terms of synthesis, 2-benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the reactivity of the benzofuran ring system and its substituents to achieve high yields and selectivity. The use of transition metal catalysts has further enhanced the efficiency of these reactions, making them more amenable to large-scale production.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. For example, derivatives of this compound have been investigated for their potential as semiconductors in organic field-effect transistors (OFETs). The incorporation of functional groups such as the amino and methylsulfonyl groups allows for fine-tuning of the material's electronic characteristics, which is essential for achieving optimal device performance.
From an environmental perspective, the stability and biodegradability of 2-benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)- have been studied to assess its potential impact on ecosystems. Preliminary findings suggest that under certain conditions, the compound undergoes slow degradation via hydrolysis and microbial action. These insights are crucial for ensuring its safe handling and disposal in industrial settings.
In conclusion, 2-benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-, with its CAS number 2138175-02-5, represents a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility and functional group diversity make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery, materials science, and environmental chemistry. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological progress.
2138175-02-5 (2-Benzofurancarboxylic acid, 6-amino-3-(methylsulfonyl)-) 関連製品
- 2034455-88-2(N-[3-hydroxy-3-(thiophen-3-yl)propyl]benzenesulfonamide)
- 2503205-20-5(1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane)
- 461045-15-8(4-(3-chloro-4-hydroxyphenyl)benzonitrile)
- 1353960-59-4(2-[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-ethanol)
- 2229276-43-9(O-{2-3-(trifluoromethyl)-1H-pyrazol-4-ylpropan-2-yl}hydroxylamine)
- 1679357-80-2(1-Bromo-5-chloro-2-fluoro-3-nitrobenzene)
- 1565656-21-4(1-(4-fluoro-2-methylphenyl)cyclopropan-1-ol)
- 2137101-15-4((1R)-1-(1-methanesulfonyl-1H-1,2,3-triazol-5-yl)-2-methoxyethan-1-ol)
- 1936221-55-4(4-Chloro-2-ethyl-2-methylbutanal)
- 1895278-94-0(2-chloro-6-(2-hydroxypropan-2-yl)phenol)




